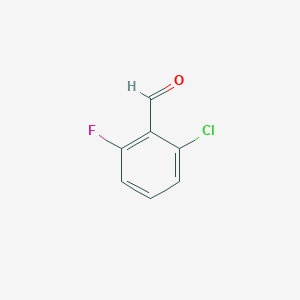

2-Chloro-6-fluorobenzaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACPOWYLLGHGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Record name | 2-Chloro-6-fluorobenzaldehyde | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorobenzaldehyde | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022028 | |

| Record name | 2-Chloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387-45-1 | |

| Record name | 2-Chloro-6-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000387451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2-chloro-6-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-FLUOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YJ9BW8W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-fluorobenzaldehyde, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, safety and handling guidelines, and significant applications, particularly within the pharmaceutical and agrochemical sectors.

Core Properties

This compound, with the CAS number 387-45-1 , is a disubstituted benzaldehyde (B42025) derivative.[1][2][3] Its strategic placement of halogen atoms and a reactive aldehyde group makes it a valuable precursor in organic synthesis. The molecular formula for this compound is C₇H₄ClFO.[1][3]

A summary of its key physical and chemical properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 387-45-1 | [1][2][3][4] |

| Molecular Formula | C₇H₄ClFO | [1][3] |

| Molecular Weight | 158.56 g/mol | [1][3] |

| Appearance | White to yellow crystalline solid | [2][4] |

| Melting Point | 32-35 °C | [4][5][6] |

| Boiling Point | 92 °C at 10 mmHg | [2][4] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Flash Point | 102 °C (215.6 °F) - closed cup | [6][8] |

| Solubility | Insoluble in water.[4] Soluble in Chloroform and Ethyl Acetate (slightly).[4] | [4] |

| InChI Key | OACPOWYLLGHGCR-UHFFFAOYSA-N | [2][6] |

| SMILES String | C1=CC(=C(C(=C1)Cl)C=O)F | [3] |

Safety and Handling

This compound is classified as an irritant.[3] Proper handling and storage are crucial to ensure safety in a laboratory or industrial setting. It should be stored in a dry, cool, and well-ventilated place, with the container kept tightly closed.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Description | References |

| Pictogram | GHS07 | [6][8] | |

| Signal Word | Warning | [6][8] | |

| Hazard Statements | H315 | Causes skin irritation | [3][6][8] |

| H319 | Causes serious eye irritation | [3][6][8] | |

| H335 | May cause respiratory irritation | [3] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][9] |

| P264 | Wash skin thoroughly after handling | ||

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [9] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | ||

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [9] |

Synthesis and Experimental Protocols

The primary methods for synthesizing this compound involve the oxidation of 2-chloro-6-fluorotoluene (B1346809).[2][10] An alternative patented method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis using a solid superacid catalyst, which is presented as a more environmentally friendly approach.[2][11]

Below is a generalized experimental protocol for the synthesis of this compound via oxidation of the corresponding benzyl (B1604629) alcohol.

Experimental Protocol: Synthesis from 2-Chloro-6-fluorobenzyl alcohol [4][5]

-

Reaction Setup : To a 100 mL Schlenk tube, add 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr₂ (0.0112 g, 0.05 mmol), Na₂CO₃ (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol).

-

Solvent Addition : Add 3.0 mL of H₂O to the Schlenk tube.

-

Reaction Conditions : Stir the mixture vigorously for 0.5 hours under reflux conditions in the air.

-

Extraction : After the reaction is complete, extract the product with CH₂Cl₂ (3 x 2.0 mL).

-

Washing and Drying : Combine the organic phases, wash with H₂O (3.0 mL), and dry with anhydrous MgSO₄.

-

Purification : Concentrate the solution under vacuum. Purify the resulting residue by column chromatography to yield this compound. An isolated yield of 90% has been reported for a similar reaction.[4][5][7]

Chemical Reactivity and Applications

This compound serves as a crucial building block in the synthesis of various high-value chemicals. Its applications are most prominent in the pharmaceutical and agrochemical industries.[2][12]

Pharmaceutical Synthesis: This compound is a key intermediate in the production of semi-synthetic penicillins, specifically dicloxacillin (B1670480) and flucloxacillin.[2][10][13] These antibiotics are effective against bacteria that produce β-lactamase. It is also used in creating high-efficiency, low-toxicity fungicides.[12]

Key Reactions: A notable reaction involving this compound is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate.[5] This reaction is used to synthesize novel copolymers.[4]

Experimental Protocol: Knoevenagel Condensation [5]

-

Reactants : this compound and methyl cyanoacetate.

-

Catalyst : Piperidine.

-

Reaction : The reactants undergo a condensation reaction catalyzed by piperidine.

-

Product : This yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules, such as potent antibiotics. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 387-45-1 | Benchchem [benchchem.com]

- 3. This compound | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 387-45-1 [m.chemicalbook.com]

- 5. This compound | 387-45-1 [chemicalbook.com]

- 6. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 2-氯-6-氟苯甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102617312A - Method for preparing this compound - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide on 2-Chloro-6-fluorobenzaldehyde

This guide provides essential physicochemical data for 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The information is tailored for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for reaction stoichiometry, analytical characterization, and formulation development.

| Parameter | Value | Reference |

| Molecular Formula | C7H4ClFO | [1][2][3][4] |

| Molecular Weight | 158.56 g/mol | [1][2][3][5] |

| CAS Number | 387-45-1 | [1][3][5] |

| Appearance | White solid | [2] |

| Melting Point | 32–35 °C | [2][4] |

Experimental Protocols

Accurate determination of the molecular weight of this compound is commonly achieved through mass spectrometry.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on its boiling point and affinity for the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where high-energy electrons bombard the molecule, leading to the formation of a molecular ion ([M]+) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum will show a peak corresponding to the molecular ion. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic [M]+ and [M+2]+ pattern. The nominal molecular weight is determined from the [M]+ peak corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O).[5]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its elemental composition, and its calculated molecular weight.

References

Physical and chemical properties of 2-Chloro-6-fluorobenzaldehyde

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde

Introduction

This compound, with the chemical formula C₇H₄ClFO, is a halogenated benzaldehyde (B42025) derivative that serves as a crucial intermediate in various chemical syntheses.[1] Its strategic placement of chlorine and fluorine atoms on the aromatic ring, combined with the reactive aldehyde group, makes it a valuable building block in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its significant applications, particularly in drug development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below.

Physical Properties

The compound is typically a white to yellow crystalline solid under standard conditions.[1][3]

| Property | Value | Source(s) |

| Appearance | White to yellow crystalline solid | [1][3][4] |

| Melting Point | 32-35 °C | [1][3] |

| Boiling Point | 92 °C at 10 mmHg | [3][5] |

| 104–105 °C | [1] | |

| Density | 1.3310 g/cm³ (estimate) | [3][5] |

| Flash Point | 101 °C (214 °F) - closed cup | [1] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly). | [1][3] |

Chemical Properties

The reactivity of this compound is largely dictated by its aldehyde functional group and the electron-withdrawing effects of the halogen substituents, which make the aromatic ring electron-deficient.[2]

| Identifier | Value | Source(s) |

| CAS Number | 387-45-1 | [1][3] |

| Molecular Formula | C₇H₄ClFO | [1][3] |

| Molecular Weight | 158.56 g/mol | [1][3] |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC(=C(C(=C1)Cl)C=O)F | [1] |

| InChI Key | OACPOWYLLGHGCR-UHFFFAOYSA-N | [3] |

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H NMR and 13C NMR data are available for this compound, providing detailed information about the hydrogen and carbon framework of the molecule.[6][7]

-

Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of key functional groups, notably the carbonyl (C=O) stretch of the aldehyde.[4][6][8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 2-chloro-6-fluorotoluene (B1346809).[1][2] An alternative laboratory-scale synthesis involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

Protocol: Oxidation of 2-chloro-6-fluorobenzyl alcohol [3]

-

A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.0076 g, 0.05 mmol), CuBr₂ (0.0112 g, 0.05 mmol), Na₂CO₃ (0.1060 g, 1.0 mmol), and TEMPO (0.0078 g, 0.05 mmol) is added to a 100 mL Schlenk tube.

-

Add 3.0 mL of water to the Schlenk tube.

-

The mixture is stirred vigorously for 0.5 hours under reflux conditions in the air.

-

Upon completion of the reaction, the product is extracted with CH₂Cl₂ (3 x 2.0 mL).

-

The organic phases are combined, washed with H₂O (3.0 mL), and dried with anhydrous MgSO₄.

-

The residue is concentrated under vacuum and purified by column chromatography to yield this compound.

A patent also describes a method involving the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[9][10][11]

Protocol: Synthesis via Chlorination and Hydrolysis [9]

-

2-chloro-6-fluorotoluene is subjected to chlorination under illumination to produce a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride.

-

When the content of 2-chloro-6-fluorobenzyl chloride is below 0.5%, ferric solid superacid is added.

-

Water is added dropwise at a temperature between 100 and 200 °C, and the mixture is kept at this temperature for approximately 4-5 hours.

-

Alkali liquor is then added, and the mixture is stirred to achieve phase separation.

-

The organic phase is separated and purified by reduced pressure distillation or rectification to obtain this compound.

Knoevenagel Condensation

This compound readily undergoes condensation reactions. A notable example is the piperidine-catalyzed Knoevenagel condensation with methyl cyanoacetate (B8463686).[3][12]

Protocol: Knoevenagel Condensation [3]

-

This compound is reacted with methyl cyanoacetate in the presence of piperidine (B6355638) as a catalyst.

-

The reaction typically proceeds at room temperature or with gentle heating.

-

The condensation yields methyl 2-cyano-3-(2-chloro-6-fluorophenyl)-2-propenoate.

-

The product can be isolated and purified using standard techniques such as crystallization or chromatography.

Applications in Research and Drug Development

This compound is a key starting material in the synthesis of pharmaceuticals and agrochemicals.[2][10]

-

Pharmaceuticals : It is a critical precursor for the production of semi-synthetic, penicillinase-resistant antibiotics, specifically dicloxacillin (B1670480) and flucloxacillin.[1][2][13] These antibiotics are effective against bacteria that produce β-lactamase.

-

Agrochemicals : This compound is utilized in the manufacturing of high-efficiency, low-toxicity fungicides and other pesticides.[1][2][10]

-

Organic Synthesis : It serves as a versatile building block for creating a variety of halogenated heterocyclic compounds through reactions like the Knoevenagel condensation.[1][2]

Safety Information

This compound is classified as an irritant.[3][6]

-

Hazard Codes : Xi (Irritant)[3]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][6]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Stability : It is stable under normal conditions but is sensitive to air.[3]

-

Incompatible Materials : Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Conclusion

This compound is a compound of significant industrial and academic interest. Its unique combination of functional groups provides a gateway to a wide range of complex molecules, most notably important antibiotics. The well-established protocols for its synthesis and derivatization, coupled with its versatile reactivity, ensure its continued importance as a key intermediate in organic and medicinal chemistry. Proper handling and safety precautions are essential when working with this compound due to its irritant nature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 387-45-1 | Benchchem [benchchem.com]

- 3. m.chemicalbook.com [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 2-Fluoro-6-chloro benzaldehyde [chembk.com]

- 6. This compound | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(387-45-1) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(387-45-1) IR2 spectrum [chemicalbook.com]

- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102617312A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. CN102617312B - Method for preparing this compound - Google Patents [patents.google.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. nbinno.com [nbinno.com]

Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-fluorobenzaldehyde (CAS No. 387-45-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data and the methodologies for their acquisition.

Molecular Structure and Properties

This compound is a disubstituted benzaldehyde (B42025) with the chemical formula C₇H₄ClFO.[2][3][4][5] Its structure, featuring a chlorine and a fluorine atom ortho to the aldehyde group, gives rise to a unique spectroscopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 158.56 g/mol [2][4][5][6] |

| Appearance | White to yellow crystalline solid[6] |

| Melting Point | 32-35 °C[5] |

| CAS Number | 387-45-1[2][3][4][5] |

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 10.4 | s | - | Aldehydic proton (-CHO) |

| 7.6-7.8 | m | - | Aromatic protons |

| 7.2-7.4 | m | - | Aromatic protons |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The data presented is a representative spectrum.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| 187.0 (d, J=~3 Hz) | C=O (Aldehyde) |

| 162.5 (d, J=~260 Hz) | C-F |

| 136.0 (d, J=~4 Hz) | C-Cl |

| 133.0 (d, J=~10 Hz) | Aromatic CH |

| 127.0 (d, J=~3 Hz) | Aromatic C-CHO |

| 126.0 (d, J=~22 Hz) | Aromatic CH |

| 118.0 (d, J=~22 Hz) | Aromatic CH |

Note: The carbon attached to fluorine and adjacent carbons exhibit splitting due to C-F coupling. The assignments are based on predicted values and require confirmation by 2D NMR techniques for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aldehydic C-H stretch |

| 1700-1720 | Strong | C=O stretch (Aldehyde) |

| 1580-1600 | Medium-Strong | Aromatic C=C stretch |

| 1450-1480 | Medium-Strong | Aromatic C=C stretch |

| 1200-1250 | Strong | C-F stretch |

| 780-820 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 158/160 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 157/159 | High | [M-H]⁺ |

| 129/131 | Medium | [M-CHO]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.

-

The solution is vortexed to ensure homogeneity.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 12 ppm

-

Temperature: 298 K

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

Temperature: 298 K

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A benchtop FTIR spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction:

-

A dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane) is prepared.

-

The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization source.

-

Parameters:

-

Ionization energy: 70 eV.[7]

-

Mass range: m/z 40-400

-

Source temperature: 200-250 °C

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. Electron-Spray Ionization Mass Spectrometry [bio-protocol.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound(387-45-1) 1H NMR [m.chemicalbook.com]

- 4. This compound | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Unveiling the Vibrational Landscape of 2-Chloro-6-fluorobenzaldehyde: An In-depth FT-IR and Raman Spectral Analysis

An advanced spectroscopic investigation into the structural and vibrational properties of 2-Chloro-6-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. This technical guide provides a comprehensive analysis of its Fourier-transform infrared (FT-IR) and Raman spectra, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound (C₇H₄ClFO) is a halogenated benzaldehyde (B42025) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds, including antiseptics like dicloxacillin (B1670480) and flucloxacillin. A thorough understanding of its molecular structure and vibrational characteristics is paramount for quality control, reaction monitoring, and the development of new synthetic pathways. This guide presents a detailed examination of the FT-IR and Raman spectra of this compound, supported by established experimental protocols and a comprehensive assignment of vibrational modes.

Experimental Protocols

The spectral data presented herein are based on established methodologies for the FT-IR and Raman spectroscopic analysis of solid benzaldehyde derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound was obtained from a solid sample. The sample was prepared using the KBr pellet technique, where a small amount of the compound was intimately mixed with potassium bromide powder and pressed into a thin, transparent pellet. The spectrum was recorded in the 4000-400 cm⁻¹ range using a Fourier transform infrared spectrometer. This technique allows for the identification of functional groups and provides a characteristic fingerprint of the molecule.

Fourier-Transform (FT)-Raman Spectroscopy

The FT-Raman spectrum was recorded from a solid sample of this compound. The analysis was performed using a spectrometer equipped with a Nd:YAG laser operating at an excitation wavelength of 1064 nm. The spectrum was collected in the 4000-100 cm⁻¹ range. Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis.

Spectral Data and Vibrational Mode Assignments

The vibrational spectra of this compound are complex due to the presence of various functional groups and the substituted benzene (B151609) ring. The assignments of the observed vibrational frequencies in the FT-IR and Raman spectra are presented in the table below. These assignments are based on the comparison with the spectra of similar substituted benzaldehydes and theoretical calculations from computational studies.

| FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3080 | 3085 | C-H stretching (aromatic) |

| 2860 | 2865 | C-H stretching (aldehyde) |

| 1700 | 1705 | C=O stretching (aldehyde) |

| 1590 | 1595 | C-C stretching (aromatic ring) |

| 1460 | 1465 | C-C stretching (aromatic ring) |

| 1280 | 1285 | C-H in-plane bending (aromatic) |

| 1230 | 1235 | C-F stretching |

| 1150 | 1155 | C-H in-plane bending (aromatic) |

| 1050 | 1055 | Ring breathing mode |

| 820 | 825 | C-H out-of-plane bending |

| 780 | 785 | C-Cl stretching |

| 680 | 685 | C-C-C in-plane bending |

| 580 | 585 | C-C-C out-of-plane bending |

Note: The frequencies listed are approximate and may vary slightly depending on the specific experimental conditions and instrumentation.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive FT-IR and Raman spectral analysis of this compound, from sample preparation to data interpretation.

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a powerful analytical approach for the structural characterization of this compound. The detailed vibrational assignments presented in this guide serve as a valuable reference for researchers in the pharmaceutical and chemical industries. This fundamental spectroscopic data is essential for ensuring the quality of starting materials, monitoring the progress of chemical reactions, and facilitating the development of novel therapeutic agents. The methodologies and data herein contribute to a deeper understanding of the molecular properties of this important synthetic intermediate.

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Chloro-6-fluorobenzaldehyde

For Immediate Release

This technical guide provides a detailed analysis of the anticipated electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-6-fluorobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of halogenated aromatic compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its mass spectrometric behavior is crucial for reaction monitoring, impurity profiling, and metabolite identification. This guide outlines the predicted fragmentation pathways based on established principles of mass spectrometry and data from structurally similar molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The presence of chlorine and fluorine atoms will influence the fragmentation pathways and the isotopic distribution of chlorine-containing fragments.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |

| 158/160 | [M]⁺˙ | - | C₇H₄ClFO⁺˙ |

| 157/159 | [M-H]⁺ | H | C₇H₃ClFO⁺ |

| 130/132 | [M-CO]⁺˙ | CO | C₆H₄ClF⁺˙ |

| 129/131 | [M-CHO]⁺ | CHO | C₆H₃ClF⁺ |

| 111 | [C₆H₃FO]⁺ | Cl | C₆H₃FO⁺ |

| 99 | [C₅H₂FO]⁺ | Cl, CO | C₅H₂FO⁺ |

| 94 | [C₆H₃F]⁺˙ | Cl, CHO | C₆H₃F⁺˙ |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 158/160) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺˙. Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation events are predicted to be the loss of a hydrogen radical, a formyl radical, and a neutral carbon monoxide molecule.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general experimental protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1 Instrumentation

-

Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

4.2 Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

4.3 GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C

4.4 Mass Spectrometer Parameters

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

Scan Speed: 2 scans/second

4.5 Data Analysis

-

Acquire the mass spectrum of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library of mass spectra (if available) or interpret the fragmentation pattern based on known fragmentation rules for aromatic aldehydes.

Discussion of Fragmentation Mechanisms

The fragmentation of aromatic aldehydes under EI-MS typically follows well-defined pathways.[3] For this compound, the following key fragmentation steps are anticipated:

-

Formation of the [M-H]⁺ ion (m/z 157/159): This is a common fragmentation for aldehydes, resulting from the loss of the aldehydic hydrogen atom.

-

Formation of the [M-CHO]⁺ ion (m/z 129/131): This fragment arises from the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the loss of the formyl group.

-

Formation of the [M-CO]⁺˙ ion (m/z 130/132): Rearrangement and subsequent loss of a neutral carbon monoxide molecule can lead to the formation of this ion.

-

Loss of Halogen Atoms: Subsequent fragmentation of the primary fragment ions can involve the loss of chlorine or fluorine radicals. For instance, the ion at m/z 129/131 could lose a chlorine radical to form an ion at m/z 94.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric fragmentation of this compound. The proposed fragmentation pattern, data table, and experimental protocol serve as a valuable resource for scientists engaged in the analysis and characterization of this and related halogenated aromatic compounds. Experimental verification of this predicted fragmentation is recommended for definitive structural confirmation.

References

A Comprehensive Technical Guide to the Solubility of 2-Chloro-6-fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Summary

| Solvent | Temperature | Solubility |

| Chloroform | Room Temperature | Slightly Soluble[1] |

| Ethyl Acetate | Room Temperature | Slightly Soluble[1] |

| Water | Room Temperature | Insoluble[2] |

It is important to note that a related compound, 2-Chloro-6-methylbenzaldehyde, is reported to be soluble in organic solvents such as ethanol (B145695) and ether, suggesting that this compound may also exhibit solubility in these common polar organic solvents[3].

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation[4].

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to see if undissolved solid remains.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the solution to stand at the constant temperature until the excess solid has settled.

-

Carefully decant or filter a known volume of the supernatant (the clear, saturated solution) using a filtration apparatus. It is crucial to avoid transferring any undissolved solid. The filtration apparatus should be pre-heated or at the same temperature as the solution to prevent precipitation.

-

-

Determination of Solute Mass:

-

Accurately weigh a clean, dry evaporating dish (W1)[4].

-

Transfer the known volume of the filtered saturated solution into the pre-weighed evaporating dish and weigh it again (W2)[4].

-

Carefully evaporate the solvent in a fume hood. This can be done at room temperature or by gentle heating. For volatile organic solvents, ensure adequate ventilation.

-

Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (32-35 °C) to remove any remaining solvent traces.

-

Cool the dish in a desiccator and weigh it (W3). Repeat the drying and weighing process until a constant weight is obtained[4][5].

-

-

Calculation of Solubility:

UV-Visible Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be a rapid and sensitive technique for determining solubility. A calibration curve must first be established.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The solvent used for the dilutions should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same manner as described in the gravimetric method.

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

References

Melting point and boiling point of 2-Chloro-6-fluorobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluorobenzaldehyde

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, targeting researchers, scientists, and professionals in drug development. This document outlines key physical properties and details common experimental protocols for its synthesis.

Physicochemical Data of this compound

This compound is a halogenated benzaldehyde (B42025) derivative with the chemical formula C₇H₄ClFO.[1] It presents as a white to yellow crystalline solid and is insoluble in water, but soluble in organic solvents like methanol (B129727) and ethanol.[1][2][3]

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. It is important to note the pressure at which the boiling point is measured, as this significantly affects the observed value.

| Property | Value | Conditions |

| Melting Point | 32-35 °C | (lit.)[1][4] |

| 37 °C | - | |

| 34-39 °C | -[2] | |

| Boiling Point | 104-105 °C | -[1] |

| 92 °C | at 10 mmHg[4][5] | |

| Appearance | White to yellow crystalline solid | -[2][3] |

| Solubility | Insoluble in water | -[1] |

| Soluble in methanol, ethanol | -[1] |

Experimental Protocols: Synthesis of this compound

This compound is a crucial intermediate in the synthesis of various compounds, including antiseptics like dicloxacillin (B1670480) and flucloxacillin, as well as pesticides.[1] Several methods for its preparation have been documented.

Method 1: Oxidation of 2-Chloro-6-fluorobenzyl Alcohol

This method involves the oxidation of 2-chloro-6-fluorobenzyl alcohol.

Procedure: A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and TEMPO (0.05 mmol) is prepared in a 100 mL Schlenk tube with 3.0 mL of water.[3][4] The mixture is stirred vigorously under reflux conditions in the air for 30 minutes.[3][4] Upon completion, the product is extracted with CH₂Cl₂ (3 x 2.0 mL). The combined organic phases are washed with water (3.0 mL) and dried with anhydrous MgSO₄. After vacuum concentration, the resulting residue is purified by column chromatography to yield this compound.[3][4]

Method 2: Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene (B1346809)

This industrial-scale method involves the chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.

Procedure:

-

Chlorination: 2-chloro-6-fluorotoluene is placed in a reaction flask. Chlorine gas is introduced under the irradiation of a metal halide lamp at a temperature of 180°C.[6] This step produces a mixture of 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzylidene dichloride, and 2-chloro-6-fluorobenzotrichloride. The reaction continues until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[6][7]

-

Hydrolysis: A ferric solid superacid catalyst is added to the reaction mixture.[6][7] Water is then dripped into the flask at a temperature between 100 and 200°C over a period of 3 hours, followed by a 4-hour heat preservation period.[6]

-

Purification: Alkali liquor is added, and the mixture is stirred to achieve phase separation. The organic phase is then subjected to reduced pressure distillation or rectification to obtain purified this compound.[6][7]

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 2-Chloro-6-fluorotoluene.

Caption: Synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, 95% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 387-45-1 [chemicalbook.com]

- 4. This compound CAS#: 387-45-1 [m.chemicalbook.com]

- 5. This compound [hqpharmtech.com]

- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN102617312B - Method for preparing this compound - Google Patents [patents.google.com]

Technical Guide: Safety, Hazards, and GHS Information for 2-Chloro-6-fluorobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, hazards, and Globally Harmonized System (GHS) information for 2-Chloro-6-fluorobenzaldehyde (CAS No: 387-45-1). The information is compiled to assist laboratory and drug development professionals in performing risk assessments and implementing appropriate safety protocols.

Chemical Identification and Properties

This compound is a halogenated benzaldehyde (B42025) derivative used as an intermediate in the synthesis of various compounds, including antiseptics and pesticides.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄ClFO[1][3][4] |

| Molecular Weight | 158.56 g/mol [1][3][4] |

| CAS Number | 387-45-1[3][4] |

| EC Number | 206-860-5[3][4] |

| Appearance | White to light yellow crystalline solid or powder[1][5][6] |

| Melting Point | 32-35 °C (lit.)[1][4][5] |

| Boiling Point | 104-105 °C[1] / 92 °C @ 10 mmHg[7] |

| Flash Point | 102 °C (215.6 °F) - closed cup[4][7] |

| Water Solubility | Insoluble[1][7] |

| Other Solubilities | Soluble in methanol (B129727) and ethanol[1] |

Hazard Identification and GHS Classification

This chemical is classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3]

Table 2: GHS Classification Summary

| Pictogram | Signal Word | Hazard Class | Hazard Code | Hazard Statement |

|---|

|

| Warning [1][3] | Skin Corrosion/Irritation | H315 | Causes skin irritation[1][3][4] | | GHS07[1][4] | | Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1][3][4] | | | | Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1][3] |

Table 3: GHS Precautionary Statements

| Code | Category | Statement |

|---|---|---|

| P261 | Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Prevention | Wash face, hands and any exposed skin thoroughly after handling.[3] |

| P271 | Prevention | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Prevention | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| P302 + P352 | Response | IF ON SKIN: Wash with plenty of soap and water.[3] |

| P304 + P340 | Response | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

| P305 + P351 + P338 | Response | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P319 | Response | Get medical help if you feel unwell.[3][8] |

| P332 + P317 | Response | If skin irritation occurs: Get medical help.[3][8] |

| P337 + P317 | Response | If eye irritation persists: Get medical help.[3] |

| P362 + P364 | Response | Take off contaminated clothing and wash it before reuse.[3] |

| P403 + P233 | Storage | Store in a well-ventilated place. Keep container tightly closed.[3][8] |

| P405 | Storage | Store locked up.[3] |

| P501 | Disposal | Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological and Health Hazard Information

The toxicological properties of this compound have not been fully investigated. The primary health effects are related to its irritant properties.

-

Acute Effects: Causes irritation upon contact with skin and serious irritation to the eyes.[3] Inhalation of dust or vapors may lead to respiratory tract irritation.[3]

-

Chronic Effects: No information is available regarding long-term exposure, carcinogenicity, mutagenicity, or teratogenicity.

First Aid and Emergency Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

|---|---|

| Inhalation | Remove victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[9] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[9] |

| Ingestion | Clean mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Fire and Explosion Hazard Data

While not highly flammable, this compound is a combustible solid.

Table 5: Fire-Fighting Measures

| Parameter | Details |

|---|---|

| Flash Point | 102 °C (215.6 °F) - closed cup[4] |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam.[9] |

| Unsuitable Extinguishing Media | No information available. |

| Hazardous Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (B91410) (HF), hydrogen chloride gas. |

| Protective Actions for Firefighters | Wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[4][9] |

Handling, Storage, and Exposure Controls

Proper handling and storage are essential to minimize risk.

Handling:

-

Handle in a well-ventilated area or under a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE).

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid breathing dust and vapors.

-

Wash hands and any exposed skin thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a cool, dry, and well-ventilated place.[10]

-

Keep containers tightly closed.[10] Some sources recommend storing under an inert atmosphere (e.g., nitrogen or argon).

-

Store locked up.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.

Table 6: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

|---|---|

| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin Protection | Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[9] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator. A dust mask (type N95) is recommended for handling the solid form.[4][10] |

Experimental Protocols and Workflows

While specific experimental protocols for the toxicological assessment of this compound are not detailed in the reviewed literature, a general synthesis protocol provides context for its handling in a research setting.

Example Synthesis Protocol (General Method): A mixture of 2-chloro-6-fluorobenzyl alcohol (1.0 mmol), N-phenylglycine (0.05 mmol), CuBr₂ (0.05 mmol), Na₂CO₃ (1.0 mmol), and TEMPO (0.05 mmol) in 3.0 mL of H₂O is added to a Schlenk tube.[5][7] The mixture is stirred vigorously for 30 minutes under reflux conditions in air.[5][7] After the reaction, the product is extracted with CH₂Cl₂.[5][7] The combined organic phases are washed with water and dried with anhydrous MgSO₄.[5][7] Following vacuum concentration, the resulting residue is purified by column chromatography to yield this compound.[5][7]

Hazard Management Workflow: The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling a chemical such as this compound in a laboratory environment.

Figure 1: General workflow for chemical hazard assessment and response.

Ecological and Disposal Information

Ecological Information: There is limited data on the ecological impact of this compound. It is not likely to be mobile in the environment due to its low water solubility, but its volatility may contribute to mobility in the air.

Disposal Considerations: Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Waste generators should consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. The substance should be sent to an approved waste disposal plant.

Disclaimer: This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. Always consult the most current SDS from the manufacturer before handling this chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2-Fluoro-6-chloro benzaldehyde [chembk.com]

- 3. This compound | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95 387-45-1 [sigmaaldrich.com]

- 5. This compound | 387-45-1 [chemicalbook.com]

- 6. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound CAS#: 387-45-1 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

Unveiling the Electron-Withdrawing Landscape of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron-withdrawing effects inherent to 2-Chloro-6-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Through a comprehensive review of its spectroscopic characteristics, synthetic methodologies, and reactivity, this document elucidates the profound influence of the ortho-chloro and -fluoro substituents on the electronic nature of the benzaldehyde (B42025) scaffold. Quantitative data, detailed experimental protocols, and visual representations of electronic effects and reaction pathways are presented to offer a thorough resource for professionals in chemical research and drug development.

Introduction

This compound is a disubstituted aromatic aldehyde of significant interest in organic synthesis. The strategic placement of two electron-withdrawing halogen atoms, chlorine and fluorine, at the ortho positions to the formyl group dramatically influences the molecule's reactivity and properties. This guide explores the synergistic and individual contributions of these substituents to the overall electron-deficient character of the aromatic ring and the aldehyde functionality. Understanding these electronic effects is paramount for optimizing existing synthetic routes and for the rational design of novel molecules in medicinal and materials chemistry. The electron-withdrawing nature of the chlorine and fluorine atoms, in conjunction with the aldehyde group, renders the benzene (B151609) ring electron-deficient, a key determinant of its reactivity.

Physicochemical and Spectroscopic Data

The intrinsic properties and spectroscopic data of this compound provide a fundamental understanding of its molecular structure and electronic environment.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | --INVALID-LINK-- |

| Molar Mass | 158.56 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 34-39 °C | --INVALID-LINK-- |

| Boiling Point | 104-105 °C | --INVALID-LINK-- |

| Solubility | Insoluble in water; Soluble in methanol, ethanol | --INVALID-LINK-- |

Spectroscopic Data

The spectroscopic data for this compound reveals the influence of the electron-withdrawing substituents on the chemical environment of the molecule.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~10.4 | s | - | Aldehydic proton |

| ¹H | ~7.2-7.8 | m | - | Aromatic protons |

| ¹³C | ~188 | d | Aldehydic carbon | |

| ¹³C | ~162 | d | J(C-F) ≈ 260 | C-F |

| ¹³C | ~136 | d | C-Cl | |

| ¹³C | ~135 | d | C-CHO | |

| ¹³C | ~129 | d | Aromatic CH | |

| ¹³C | ~126 | d | Aromatic CH | |

| ¹³C | ~118 | d | J(C-F) ≈ 20 | Aromatic CH |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency. The provided data is an approximation based on typical values for similar structures and available spectral information.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1580, ~1460 | Medium-Strong | C=C aromatic ring stretch |

| ~1250 | Strong | C-F stretch |

| ~800 | Strong | C-Cl stretch |

Note: The C=O stretching frequency is indicative of the electronic environment of the carbonyl group. The presence of electron-withdrawing groups typically shifts this absorption to a higher wavenumber.

| m/z | Relative Intensity | Assignment |

| 158/160 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 157/159 | High | [M-H]⁺ |

| 129/131 | Medium | [M-CHO]⁺ |

| 94 | Medium | [M-CHO-Cl]⁺ |

Note: The fragmentation pattern is consistent with the loss of the formyl group and subsequent halogen loss, characteristic of benzaldehyde derivatives.

Electron-Withdrawing Effects: A Quantitative Perspective

The electron-withdrawing properties of the chloro and fluoro substituents are a combination of inductive and resonance effects. Both halogens are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). For halogens, the resonance effect (+R) involves the donation of lone pair electrons to the aromatic ring, which opposes the inductive effect. However, due to the poor overlap of the 3p orbital of chlorine and the 2p orbital of fluorine with the aromatic π-system, the inductive effect is dominant.

Caption: Dominance of the inductive effect over the weak resonance effect.

Hammett and Taft Parameters

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. While standard Hammett constants (σ_m and σ_p) are defined for meta and para positions, ortho-substituents are influenced by steric effects in addition to electronic effects. The Taft equation dissects these into polar (σ*) and steric (Es) parameters.

| Substituent | Hammett σ_p | Hammett σ_m | Taft σ* | Taft Es |

| -Cl | +0.23 | +0.37 | +2.94 | -0.97 |

| -F | +0.06 | +0.34 | +3.21 | -0.46 |

The positive σ values for both chloro and fluoro substituents confirm their electron-withdrawing nature. The larger positive σ* values further highlight their strong inductive withdrawing capability. The Es values quantify the steric bulk of the substituents.

Experimental Protocols

Synthesis of this compound

A common industrial synthesis involves the chlorination of 2-chloro-6-fluorotoluene (B1346809) followed by hydrolysis.

Materials:

-

2-chloro-6-fluorotoluene

-

Phosphorus trichloride (B1173362) (optional, to improve product quality)

-

Chlorine gas

-

Iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃)

-

Water

-

Alkali solution (e.g., NaOH or KOH)

-

Nitrogen gas

-

Metal halide lamp

Procedure:

-

In a 500 mL four-necked glass reaction flask equipped with a reflux condenser, a gas inlet, a thermometer, and a tail gas absorption device, add 250 g of 2-chloro-6-fluorotoluene and 0.5 mL of phosphorus trichloride.

-

Heat the reaction mixture to 180 °C under irradiation from a metal halide lamp and introduce chlorine gas.

-

Monitor the reaction progress by gas chromatography. Continue the chlorination until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

-

Stop the chlorine gas flow and purge the reaction vessel with nitrogen gas to remove any unreacted chlorine.

-

Add 1 g of iron-based solid superacid to the reaction mixture.

-

At 150 °C, slowly add 40 g of water dropwise over 3 hours. Maintain the temperature for an additional 4 hours to ensure complete hydrolysis.

-

Cool the reaction mixture and add an alkali solution to neutralize the acid and facilitate phase separation.

-

Separate the organic layer and purify by reduced pressure distillation or rectification to obtain this compound.

Caption: Synthetic pathway from 2-chloro-6-fluorotoluene.

Knoevenagel Condensation

The electron-deficient nature of the carbonyl carbon in this compound makes it a good substrate for nucleophilic addition reactions like the Knoevenagel condensation.

Materials:

-

This compound

-

Piperidine (B6355638) (catalyst)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product, 2-(2-chloro-6-fluorobenzylidene)malononitrile, will precipitate.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The product can be further purified by recrystallization.

Caption: Mechanism of the Knoevenagel condensation.

Computational Analysis

Density Functional Theory (DFT) calculations provide further insight into the electronic structure of this compound.

Molecular Geometry

Computational studies have shown that the optimized bond lengths and angles are in good agreement with experimental data for similar molecules. The C-F and C-Cl bond lengths are consistent with those in other halogenated benzenes. The planarity of the benzaldehyde moiety is maintained.

Mulliken Atomic Charges

Mulliken population analysis can be used to estimate the partial atomic charges, illustrating the electron distribution within the molecule.

| Atom | Calculated Partial Charge (arbitrary units) |

| O (carbonyl) | Negative |

| C (carbonyl) | Positive |

| C (ortho to CHO, attached to F) | Positive |

| C (ortho to CHO, attached to Cl) | Positive |

| F | Negative |

| Cl | Negative |

The calculated charge distribution confirms the polarization of the C=O bond and the electron-withdrawing nature of the halogen substituents, which leads to a net positive charge on the adjacent carbon atoms of the aromatic ring.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is typically localized on the aromatic ring, while the LUMO is centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. The electron-withdrawing groups lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the carbonyl carbon.

Conclusion

The electron-withdrawing effects in this compound are a dominant feature of its chemistry, primarily driven by the strong inductive effects of the ortho-chloro and -fluoro substituents. These effects are quantitatively supported by spectroscopic data, Hammett-Taft parameters, and computational analyses. A thorough understanding of these electronic properties is essential for researchers and drug development professionals in leveraging this versatile intermediate for the synthesis of complex molecular architectures with desired biological and material properties. The provided experimental protocols offer a practical guide for its synthesis and application in common organic transformations.

A Technical Guide to 2-Chloro-6-fluorobenzaldehyde: Sourcing, Purity, and Application in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluorobenzaldehyde, with the CAS number 387-45-1, is a halogenated aromatic aldehyde that serves as a critical intermediate in the synthesis of various organic compounds.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the aldehyde group, imparts specific reactivity that is highly valued in medicinal chemistry and agrochemical research.[3] This technical guide provides an in-depth overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and analysis, and its prominent role in the development of pharmaceuticals, most notably the penicillinase-resistant antibiotic, flucloxacillin (B1213737).[3][4]

Commercial Suppliers and Purity

A variety of chemical suppliers offer this compound, with purity levels typically suitable for research and development as well as larger-scale manufacturing. The table below summarizes the offerings from several reputable vendors.

| Supplier | Stated Purity | Available Quantities | Catalog Number |

| Sigma-Aldrich | 95% | 25 g, 100 g | 141240 |

| Tokyo Chemical Industry (TCI) | >95.0% (GC) | 10 g | C1424 |

| NINGBO INNO PHARMCHEM CO., LTD. | Custom | Bulk | Inquire |

| Ality Group | 99% or custom | Bulk | Inquire |

| ChemicalBook | Varies by supplier | Varies | Inquire |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the chlorination of 2-chloro-6-fluorotoluene (B1346809) followed by hydrolysis.[1][5][6]

Materials:

-

2-chloro-6-fluorotoluene

-

Phosphorus trichloride (B1173362) (optional, to improve product quality)[6]

-

Chlorine gas

-

Metal halide lamp

-

Ferric solid superacid catalyst

-

Sodium hydroxide (B78521) solution

-

Deionized water

Procedure:

-

In a four-necked glass reaction flask equipped with a reflux condenser, thermometer, and gas inlet, add 250 g of 2-chloro-6-fluorotoluene and 0.5 ml of phosphorus trichloride.[6]

-

Heat the reaction mixture to 150-180°C under the irradiation of a metal halide lamp.[5][6]

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress by gas chromatography (GC) to determine the content of 2-chloro-6-fluorobenzyl chloride.[5]

-

Once the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%, stop the chlorine gas flow and purge the system with nitrogen to remove any unreacted chlorine.[5]

-

Add a ferric solid superacid catalyst to the reaction mixture.

-

While maintaining the temperature between 100 and 200°C, slowly add water and allow the reaction to proceed for approximately 4-5 hours.[6]

-

After the hydrolysis is complete, cool the mixture and add a sodium hydroxide solution to neutralize the acid, leading to the formation of two layers.

-

Separate the organic layer, which contains the crude this compound.

-

Purify the crude product by reduced pressure distillation or rectification to obtain the final product.[6]

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.[7][8]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Column: A mid-polarity column, such as a DB-624 (or equivalent), is suitable for halogenated aromatic compounds.[8]

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent like dichloromethane (B109758) or acetonitrile.[7][8]

-

Filter the solution through a 0.45 µm syringe filter before injection.[7]

GC-MS Parameters (starting point for method development):

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

-

Inlet Temperature: 280°C.[7]

-

Injection Mode: Split (e.g., 50:1 ratio).[7]

-

Injection Volume: 1 µL.[7]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.[7]

-

-

MS Transfer Line Temperature: 290°C.[7]

-

Ion Source Temperature: 230°C.[7]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Acquisition Mode: Full Scan.

-

Mass Range: 50 - 500 amu.[7]

Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. The mass spectrum can be used to confirm the identity of the main peak and any impurities by comparing the fragmentation pattern to a reference library.[9]

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.

Sample Preparation:

-

For ¹H NMR: Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11]

-

For ¹³C NMR: A higher concentration is required due to the lower natural abundance of the ¹³C isotope. Dissolve 50-100 mg of the sample in approximately 0.7 mL of the deuterated solvent.[11]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[10]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[10]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the structure of this compound.

Application in Drug Development: Synthesis of Flucloxacillin

This compound is a key starting material for the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride, which is a crucial intermediate in the production of the antibiotic flucloxacillin.[4][5][12]

Synthetic Workflow from the Intermediate to Flucloxacillin:

-

A solution of 6-aminopenicillanic acid (6-APA) is prepared in water and cooled.[4]

-

A solution of sodium carbonate is added to form the sodium salt of 6-APA.[4]

-

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride is then added to the 6-APA sodium salt solution.[4]

-

The reaction mixture is stirred for several hours.

-

The pH is adjusted to 2.5 with hydrochloric acid.[4]

-

The product, flucloxacillinic acid, is extracted with ethyl acetate (B1210297).[4]

-

A solution of sodium isooctanoate in ethyl acetate is added to the extract, leading to the precipitation of flucloxacillin sodium as a white solid.[4]

-